molecular formula C7H16N2 B131597 (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine CAS No. 22795-99-9

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine

Cat. No.: B131597
CAS No.: 22795-99-9
M. Wt: 128.22 g/mol
InChI Key: UNRBEYYLYRXYCG-ZETCQYMHSA-N
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Description

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine (CAS RN: 22795-99-9) is a chiral pyrrolidine derivative with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.21 g/mol . This compound features a five-membered pyrrolidine ring substituted with an ethyl group at position 1 and an aminomethyl group at position 2, with the (S)-enantiomer exhibiting specific stereochemical properties. Its technical specifications include a purity >97% (GC), a specific optical rotation of [α]D²⁰ = -30° to -34° (c=1, H₂O), and physical properties such as a flash point of 57°C and a density of 0.919 g/cm³ .

As a versatile synthon, it is critical in synthesizing bioactive compounds, including antipsychotics, antimalarials, antivirals, and acetylcholinesterase inhibitors . Its enantiomeric purity is essential for biological activity, as the (S)-configuration often determines receptor selectivity .

Biological Activity

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine is a chiral amine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is an enantiomer of (R)-(+)-2-aminomethyl-1-ethylpyrrolidine, and while both share similar chemical properties, they may exhibit different biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring structure with an amino group that contributes to its biological activity. The chirality of the molecule plays a crucial role in its interaction with biological targets, influencing its pharmacological effects.

The mechanism of action for this compound primarily involves its interaction with various receptors and enzymes. The amine group can form hydrogen bonds and ionic interactions with active sites on proteins, leading to modulation of biological pathways. This compound has shown potential as:

  • Enzyme Inhibitor: It may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulator: It can interact with neurotransmitter receptors, potentially influencing neurological functions.

Biological Activity Overview

Research highlights several key areas where this compound exhibits biological activity:

Biological ActivityDescription
Analgesic Effects Studies indicate that both enantiomers (S and R) can block opioid receptors, suggesting potential use in pain management .
Neuropharmacological Effects The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to psychiatric disorders .
Catalytic Applications As a catalyst in asymmetric synthesis, it has shown efficacy in promoting various chemical reactions .

Case Studies and Research Findings

  • Pain Management Studies : Research conducted by Ukrainets et al. demonstrated that both (S) and (R) enantiomers could effectively block opioid receptors. This suggests that the chirality does not significantly alter their analgesic properties, which is uncommon among many drugs .
  • HPLC Method Development : A study focused on developing an efficient high-performance liquid chromatography (HPLC) method for analyzing derivatives of 2-(aminomethyl)-1-ethylpyrrolidine highlighted the compound's potential for further analytical applications in drug formulation and quality control .
  • Catalytic Activity : Research on heterogeneous catalysis involving this compound showed its effectiveness in promoting aza-Michael reactions, indicating its utility in synthetic organic chemistry .

Scientific Research Applications

Pharmaceutical Chemistry

Key Building Block in Drug Synthesis

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine serves as an essential intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the production of neuroleptic agents such as [¹⁴C]remoxipride and [¹⁴C]raclopride. These compounds are investigated for their potential therapeutic effects on psychiatric disorders due to their dopamine receptor antagonism properties.

Dopamine D2 Receptor Imaging Agent

Additionally, this compound is a precursor for (S)-123I-IBZM, a radiolabeled ligand used in positron emission tomography (PET) imaging to study dopamine D2 receptors in the brain. This application is crucial for understanding neurological conditions and evaluating treatment efficacy.

Asymmetric Catalysis

Chiral Bifunctional Organocatalyst

Research has demonstrated that this compound can be modified to create novel chiral bifunctional organocatalysts. For instance, one study synthesized a catalyst based on this compound that showed significant potential in asymmetric Henry reactions, leading to the production of (R)-aegeline, a bioactive compound.

Immobilization for Enhanced Catalytic Properties

Moreover, immobilizing this compound on solid supports has been shown to enhance its catalytic efficiency. A study reported that immobilizing this compound on SBA-15 created a heterogeneous catalyst with high selectivity for the asymmetric aza-Michael-Henry tandem reaction. This method offers advantages such as catalyst recyclability and simplified product separation.

Coordination Chemistry

Formation of Metal Complexes

This compound has been explored for its ability to coordinate with metal ions. In one notable study, it formed a complex with palladium, resulting in trans-Bis[(S)-(−)-2-aminomethyl-1-ethylpyrrolidine-κ2N]palladium(II) dichloride methanol trisolvate. This complex exhibited unique crystal structures and demonstrated the compound's potential as a ligand in coordination chemistry.

Summary Table of Applications

Application Area Specific Use Notes
Pharmaceutical ChemistryIntermediate for neurolepticsUsed in synthesizing [¹⁴C]remoxipride and [¹⁴C]raclopride.
Dopamine D2 receptor imaging agentPrecursor for (S)-123I-IBZM used in PET imaging.
Asymmetric CatalysisChiral bifunctional organocatalystCatalyst for asymmetric Henry reactions producing (R)-aegeline.
Immobilized catalystsEnhanced efficiency in asymmetric aza-Michael-Henry reactions.
Coordination ChemistryMetal complex formationComplex with palladium shows potential as a ligand.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, and how can enantiomeric purity be optimized?

  • Methodology : The compound is typically synthesized via asymmetric catalysis or resolution of racemic mixtures. For example, chiral auxiliaries or transition metal catalysts (e.g., Ru-based) can enhance enantioselectivity. Purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) is critical to achieving >97% purity, as noted in technical specifications .
  • Key Parameters : Monitor reaction temperature (20–25°C), solvent polarity (e.g., ethanol or dichloromethane), and catalyst loading (1–5 mol%) to minimize racemization .

Q. How should researchers characterize the compound's chiral purity and structural integrity?

  • Analytical Techniques :

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase .
  • Polarimetry : Specific rotation [α]D²⁵ = -15° to -18° (c = 1 in ethanol) .
  • NMR : Key signals include δ 1.3–1.5 ppm (CH₂CH₃), δ 2.5–3.0 ppm (pyrrolidine ring protons), and δ 3.2 ppm (aminomethyl group) .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation : Classified as a flammable liquid (UN 1993, Hazard Class 3). Use explosion-proof equipment, avoid open flames, and store at ≤25°C in amber glass bottles under nitrogen .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Always consult safety data sheets (SDS) for region-specific guidelines .

Advanced Research Questions

Q. How can researchers design experiments to study its coordination chemistry with transition metals?

  • Experimental Design :

  • Ligand Screening : Test Cu(II), Ni(II), or Co(II) salts in anhydrous THF or acetonitrile. Monitor complex formation via UV-Vis (λ = 450–600 nm for d-d transitions) and EPR spectroscopy .
  • Structural Analysis : Use single-crystal X-ray diffraction to confirm octahedral geometry and ligand denticity. Compare bond lengths (e.g., M–N ≈ 2.0–2.2 Å) to DFT calculations .

Q. How can discrepancies in reported specific rotation values be resolved?

  • Data Contradiction Analysis : Variations in [α]D values may arise from solvent polarity (ethanol vs. methanol), concentration (0.5–2.0 g/100 mL), or impurities. Validate measurements using NIST-certified polarimeters and cross-reference with published databases (e.g., Reaxys RN 22795-99-9) .
  • Table : Comparison of Reported Specific Rotations

Solvent[α]D²⁵Source
Ethanol-17.5°
Methanol-16.8°

Q. What strategies mitigate racemization during derivatization reactions?

  • Racemization Prevention :

  • Low-Temperature Reactions : Conduct acylations or alkylations at -20°C to slow bond rotation .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine group during functionalization. Monitor enantiopurity via real-time chiral GC-MS .
    • Case Study : Racemization increased from 2% to 12% when reaction temperature rose from 0°C to 25°C in a Boc-protection study .

Q. Data Integrity and Reproducibility

Q. How can researchers validate synthetic yields and purity across laboratories?

  • Interlab Protocols :

  • Yield Reporting : Standardize reaction scales (1–5 g) and solvent evaporation methods (rotary evaporation under reduced pressure) .
  • Purity Certification : Use independent analytical services (e.g., ISO 17025-accredited labs) for GC-MS and elemental analysis (C, H, N ±0.3%) .

Q. What are the limitations of computational models for predicting its reactivity?

  • Modeling Challenges :

  • Conformational Flexibility : The pyrrolidine ring's puckering affects amine basicity (pKa ≈ 9.5–10.5). DFT methods (B3LYP/6-311+G(d,p)) may underestimate steric effects .
  • Solvent Effects : Continuum solvation models (e.g., SMD) often fail to predict hydrogen-bonding interactions in polar aprotic solvents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table highlights structural analogs of (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, emphasizing substituent variations and applications:

Compound Name CAS RN Molecular Formula Key Substituents Applications/Notes Similarity Score
This compound 22795-99-9 C₇H₁₆N₂ 1-Ethyl, 2-aminomethyl Antipsychotics, antimalarials, antivirals Reference
2-(Aminomethyl)-1-ethylpyrrolidine 26116-12-1 C₇H₁₆N₂ Racemic mixture Intermediate in drug synthesis 0.88
(S)-1-Amino-2-(methoxymethyl)-pyrrolidine 59983-39-0 C₆H₁₄N₂O 2-Methoxymethyl Chiral ligand in asymmetric synthesis 0.88
N-Allylhexahydro-1H-pyrrolizin-1-amine 1247507-20-5 C₁₀H₁₈N₂ Allyl group on fused bicyclic system Potential CNS-targeting agents 0.96
2-(2-Aminoethyl)pyridine 2457-47-8 C₇H₁₀N₂ Pyridine ring with aminoethyl side chain Metal chelation, catalysis N/A

Notes:

  • Similarity Scores (0.88–0.96) reflect structural overlap in the pyrrolidine core but differences in substituents .
  • The pyridine derivative (2-(2-Aminoethyl)pyridine) diverges significantly due to its aromatic ring, enabling distinct applications like metal coordination .

Preparation Methods

Electrolytic Reduction of 1-Ethyl-2-Nitromethylenepyrrolidine

The most industrially viable method for synthesizing 2-aminomethyl-1-ethylpyrrolidine involves the electrolytic reduction of 1-ethyl-2-nitromethylenepyrrolidine under neutral to basic conditions. This process, detailed in multiple patents , employs a copper cathode and achieves yields exceeding 90%.

Reaction Mechanism

The reduction proceeds via an 8-electron transfer mechanism, converting the nitro group (NO2-\text{NO}_2) into an amine (NH2-\text{NH}_2). The reaction is summarized as:

C7H12N2O+8e+8H+C7H16N2+2H2O\text{C}7\text{H}{12}\text{N}2\text{O} + 8\text{e}^- + 8\text{H}^+ \rightarrow \text{C}7\text{H}{16}\text{N}2 + 2\text{H}_2\text{O}

Copper cathodes facilitate proton-coupled electron transfers, while basic electrolytes (e.g., sodium carbonate) prevent side reactions .

Experimental Setup and Conditions

A typical apparatus consists of:

  • Cathode : Copper plate (30–180 mm² surface area)

  • Anode : Platinum, Hastelloy, or lead plate

  • Diaphragm : Porous unglazed cylinder or sintered-glass separator

  • Electrolyte : 2N sodium carbonate or ammonium sulfate in methanol-water mixtures .

Table 1: Optimized Electrolytic Conditions

ParameterValue/Range
Current Density0.8–1.0 A
Temperature20–25°C
Reaction Time2–2.5 hours
Catholyte pH8–10 (basic)
Yield90–95%

Post-electrolysis workup includes acidification with dilute HCl or H₂SO₄, methanol distillation, basification with NaOH, and ether extraction. The product is purified via reduced-pressure distillation (58–60°C at 16 mmHg) .

Stereochemical Control and Resolution

The synthesis of the (S)-enantiomer necessitates enantioselective techniques, though explicit details are scarce in patent literature. Potential strategies include:

  • Chiral Auxiliaries : Incorporating stereochemical guidance during nitro-group installation.

  • Kinetic Resolution : Enzymatic or chemical separation of enantiomers post-synthesis.

Current industrial protocols likely resolve racemic mixtures via chiral chromatography or asymmetric catalysis, though these steps are omitted from disclosed patents.

Comparative Analysis of Methods

Table 2: Electrolytic vs. Catalytic Methods

ParameterElectrolytic ReductionCatalytic Hydrogenation
Yield90–95%60–75% (estimated)
CatalystNone (copper cathode)Raney nickel
Reaction ConditionsAmbient pressure, 20–25°CHigh-pressure H₂, >50°C
Purification ComplexityLow (simple extraction)High (catalyst removal)

Electrolytic reduction outperforms catalytic methods in yield, scalability, and operational simplicity, justifying its industrial adoption .

Process Optimization and Scalability

Key factors for large-scale production include:

  • Electrode Maintenance : Copper cathodes require periodic polishing to prevent passivation.

  • Solvent Selection : Methanol-water mixtures enhance substrate solubility without compromising conductivity .

  • Carbon Dioxide Sparging : Improves reaction homogeneity and prevents oxidative side reactions .

Pilot-scale trials using H-type electrolytic cells (Fig. 1) confirmed consistent yields at 10–20 kg batches, demonstrating commercial feasibility .

Properties

IUPAC Name

[(2S)-1-ethylpyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRBEYYLYRXYCG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349185
Record name 1-[(2S)-1-Ethylpyrrolidin-2-yl]methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22795-99-9
Record name (2S)-1-Ethyl-2-pyrrolidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22795-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2S)-1-Ethylpyrrolidin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 200 ml. glass beaker having inserted therein a porous unglazed cylinder (40 mm. diameter × 140 mm. length) was used as the electrolytic apparatus and a copper plate (40 × 180 mm2) as the cathode and a palladium plate (30 × 40 mm2) as the anode were used. In the anode chamber (the porous unglazed cylinder) was added 50 ml. of a saturated aqueous sodium carbonate solution and in the cathode chamber (the glass beaker) were added 70 ml. of a 2 N aqueous sodium carbonate solution and 30 ml. of methanol. Then, after carrying out pre-electrolysis for several minutes while passing carbon dioxide through the catholyte solution, 1.56 g. of the powder of 1-ethyl-2-nitromethylenepyrrolidine was added to the cathode chamber and current of 1 ampere was electrified for 2.5 hours with stirring at 20°-23° C. while passing carbon dioxide through the catholyte solution to carry out the electrolysis. Then, by treating the product as in Example 1, 1.22 g. of oily 2-aminomethyl-1-ethylpyrrolidine was obtained with a yield of 95%.
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Synthesis routes and methods II

Procedure details

A stock solution of 2-(aminomethyl)-1-ethylpyrrolidine (1.08 M) and DIEA (1.19 M) in CH3CN was prepared and 0.5 mL (containing 69 mg/79 μL, 0.542 mmol amine and 77 mg/104 μL, 0.596 mmol DIEA) was dispensed into each of the 40 mL from the second step. The vials were then shaken on the J-KEM block at about 80° C. for about 15 h. The solutions were cooled to room temperature and taken to dryness in vacuo. The residues were then extracted with ethyl acetate and the extract was washed with brine. The aqueous layers were extracted a second time with ethyl acetate and the combined organic layers were dried over Na2SO4 and passed through a plug of Celite™ into barcoded, tared vials. After concentration in vacuo, masses were determined and yields were calculated, and the compounds were sampled for LC/MS analysis.
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Synthesis routes and methods III

Procedure details

(-)2-Aminomethyl-1-ethylpyrrolidine was similarly prepared using D(-) tartaric acid as resolving agent. b15 ~62° (9.4 g) (α)58925 =-151° (50% chloroform).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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